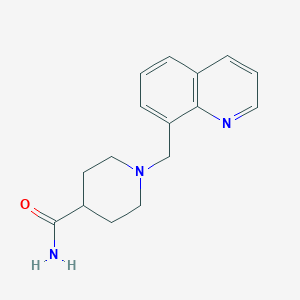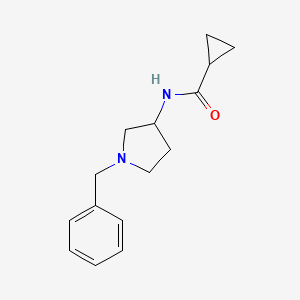![molecular formula C21H27NO4 B7457639 N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide, also known as DPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPAA belongs to the class of amides and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular processes. N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has been found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide research. One area of interest is the development of new drugs for the treatment of bacterial and fungal infections. N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has shown promise in this area, and further research is needed to fully understand its potential. Another area of interest is the development of new cancer therapies. N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for further research to fully understand the mechanism of action of N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide and its potential applications in various research fields.
Conclusion:
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its broad spectrum of activity against bacteria, fungi, and cancer cells, as well as its relative ease of synthesis and purification, make it a promising option for researchers. Further research is needed to fully understand the mechanism of action of N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide and its potential applications in various research fields.
Méthodes De Synthèse
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 3,4-diethoxybenzaldehyde with 2-methylphenol in the presence of a base to form 1-(3,4-diethoxyphenyl)-2-methylphenol. The resulting compound is then reacted with chloroacetyl chloride to form N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide. The synthesis of N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is a complex process that requires careful attention to detail and rigorous purification methods to obtain a pure product.
Applications De Recherche Scientifique
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various research fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has been used in the development of new drugs for the treatment of bacterial and fungal infections. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-24-19-12-11-17(13-20(19)25-6-2)16(4)22-21(23)14-26-18-10-8-7-9-15(18)3/h7-13,16H,5-6,14H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGSEXRPOGIDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NC(=O)COC2=CC=CC=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457558.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)

![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)

![3-[5-(Naphthalen-1-ylmethylsulfanyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B7457591.png)
![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)


![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)


![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)